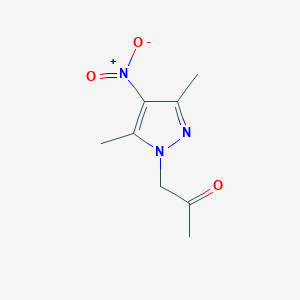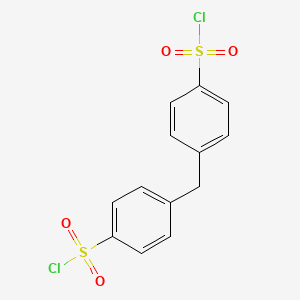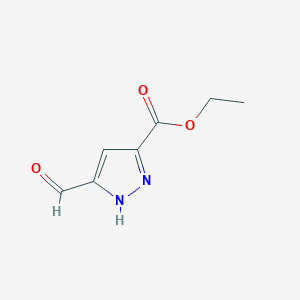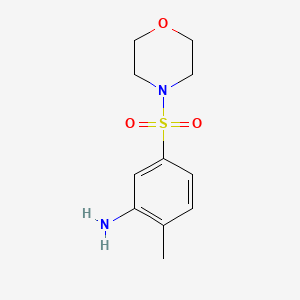
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
Übersicht
Beschreibung
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, also known as MMSA, is a chemical compound that has gained attention in scientific research due to its potential for use as a pharmaceutical drug. MMSA belongs to the class of sulfonamide compounds and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a compound related to 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, has been investigated for its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The study aimed to explore the potential of this compound in combating microbial resistance, revealing significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, indicating its potential in enhancing antibiotic efficacy (Oliveira et al., 2015).
Anticancer Evaluation
Novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against breast cancer cell lines. One compound exhibited promising inhibition of cancer cells, highlighting the potential of morpholine-containing derivatives in cancer therapy (Gaur et al., 2022).
Synthesis and Chemical Modification
Research on p-bromophenyl methyl sulfoximine demonstrated its utility in palladium-catalyzed coupling reactions, allowing for a broad variation of the sulfoximine aryl group. This study highlights the versatility of morpholine and sulfoximine derivatives in chemical synthesis, offering pathways to novel compounds (Cho et al., 2005).
Material Science and Luminescence
The development of luminescent platinum(II) diimine complexes incorporating arylacetylides, which include morpholine derivatives, showcases the potential of these compounds in creating new luminescent materials. These complexes display bright emissivity in fluid solutions, suggesting their application in material science and technology (Hissler et al., 2000).
Bioactive Glass Hybridization
Poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, including morpholine derivatives, were synthesized and their hybridization with bioactive glass via electrophoretic deposition was explored. This research indicates the potential of morpholine-containing polymers in biomedical applications, particularly in coatings for medical devices (Hayashi & Takasu, 2015).
Eigenschaften
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFHXMSWYWAUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396172 | |
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine | |
CAS RN |
21447-56-3 | |
| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



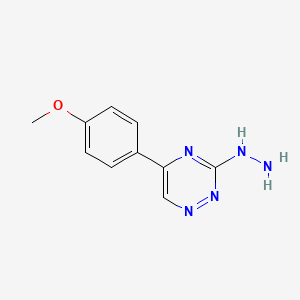
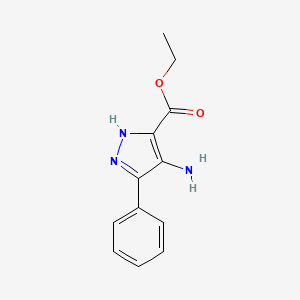
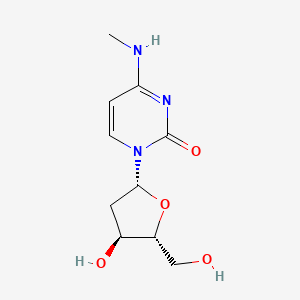

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)
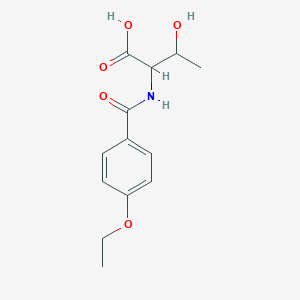


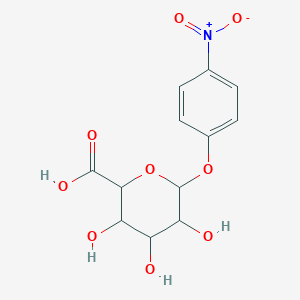
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)
